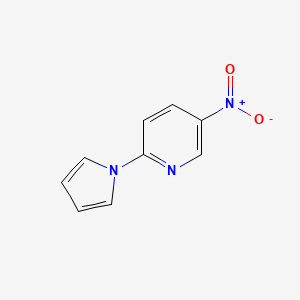

WAY-634964

描述

Significance of Nitrogen Heterocycles in Synthetic and Medicinal Chemistry

Nitrogen heterocycles are fundamental building blocks in the realms of synthetic and medicinal chemistry. openmedicinalchemistryjournal.comnih.gov Their prevalence is underscored by the fact that a significant majority of FDA-approved small-molecule drugs contain at least one nitrogen heterocyclic ring. openmedicinalchemistryjournal.comnih.gov These structures are integral to a wide array of natural products, including alkaloids, vitamins, and antibiotics, as well as a vast number of synthetic pharmaceuticals, agrochemicals, and dyes. openmedicinalchemistryjournal.comnih.gov

The utility of nitrogen heterocycles stems from their diverse structural and electronic properties. The presence of nitrogen atoms within a cyclic framework can influence a molecule's polarity, basicity, and ability to participate in hydrogen bonding. nih.gov These characteristics are crucial for molecular recognition and binding to biological targets such as enzymes and receptors. nih.gov Consequently, the strategic incorporation of nitrogen heterocycles is a key tactic in drug design, enabling chemists to fine-tune the pharmacological and pharmacokinetic profiles of new therapeutic agents. nih.gov

Overview of Pyrrole (B145914) and Pyridine (B92270) Scaffolds in Molecular Design

Both pyrrole and pyridine are archetypal nitrogen-containing heterocycles that have individually made substantial contributions to molecular design.

Pyrrole , a five-membered aromatic heterocycle, is a key structural motif in many biologically important molecules. biolmolchem.com It is the fundamental unit of the porphyrin ring in heme, the oxygen-carrying component of hemoglobin, and chlorophyll, the primary pigment in photosynthesis. The pyrrole scaffold is also found in numerous pharmaceuticals and natural products with diverse biological activities. biolmolchem.comacs.org Its electron-rich nature makes it susceptible to electrophilic substitution, providing a handle for chemical modification.

Pyridine , a six-membered aromatic heterocycle, is another "privileged scaffold" in medicinal chemistry. rsc.orgresearchgate.net Its structure is present in essential biomolecules like the vitamin niacin (vitamin B3) and the coenzymes NAD and NADP. The pyridine ring is a common feature in a wide range of drugs due to its ability to enhance water solubility and its involvement in crucial binding interactions with biological targets. researchgate.netnih.gov The nitrogen atom in pyridine is basic and can be readily protonated or alkylated, offering a site for chemical manipulation.

Rationale for Investigating the 5-nitro-2-(1H-pyrrol-1-yl)pyridine Scaffold in Academic Research

The decision to investigate a hybrid molecule like 5-nitro-2-(1H-pyrrol-1-yl)pyridine stems from the desire to combine the distinct chemical and electronic properties of its constituent parts—the pyrrole and pyridine rings—into a single, novel scaffold. The direct linkage of these two aromatic heterocyles creates a unique electronic environment that can lead to emergent properties not present in the individual components.

Academic research into the 5-nitro-2-(1H-pyrrol-1-yl)pyridine scaffold is driven by several key interests:

Fundamental Chemical Understanding: Exploring the synthesis, structure, and reactivity of this hybrid system provides valuable insights into the interplay of different aromatic rings and the influence of powerful substituents.

Materials Science: The unique electronic properties of such compounds could be of interest in the development of new organic electronic materials, such as semiconductors or dyes.

Medicinal Chemistry: Given the established importance of both pyrrole and pyridine in drug discovery, novel hybrids are attractive candidates for screening for a wide range of biological activities. The specific combination of a pyrrole, a pyridine, and a nitro group could lead to unique interactions with biological targets.

By studying the synthesis, characterizing the structure and properties, and exploring the reactivity of 5-nitro-2-(1H-pyrrol-1-yl)pyridine, researchers can uncover new chemical principles and potentially lay the groundwork for the development of novel functional molecules.

Structure

3D Structure

属性

IUPAC Name |

5-nitro-2-pyrrol-1-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)8-3-4-9(10-7-8)11-5-1-2-6-11/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUKCVWCVBNWBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Nitro 2 1h Pyrrol 1 Yl Pyridine and Structural Analogues

Strategies for Constructing the Pyrrole-Pyridine Linkage

The formation of the bond between the pyrrole (B145914) and pyridine (B92270) rings is a pivotal step in the synthesis of the target compound and its analogues. Various synthetic strategies have been developed to achieve this, each with its own advantages and limitations.

Pyrrole Precursor-Based Annulation Reactions

Annulation reactions starting from pyrrole precursors offer a direct route to fused and bi-aryl heterocyclic systems. These methods leverage the inherent nucleophilicity of the pyrrole ring to construct the pyridine ring. researchgate.net One common approach involves the reaction of a pyrrole derivative with a suitable three-carbon synthon, which can cyclize to form the pyridine ring. For instance, the reaction of an N-substituted pyrrole with an α,β-unsaturated ketone or aldehyde can lead to the formation of a pyridine ring through a series of condensation and cyclization steps. organic-chemistry.org

Another strategy involves the use of pyrrole-based building blocks in ring-closing metathesis reactions to form a dihydropyridine (B1217469) ring, which can then be oxidized to the aromatic pyridine. organic-chemistry.org The choice of catalyst and reaction conditions is crucial for the success of these transformations, with various transition metal catalysts being employed to facilitate the key bond-forming steps.

Pyridine Precursor-Based Cyclization and Coupling Methods

Alternatively, the pyrrole ring can be constructed onto a pre-existing pyridine scaffold. This approach often involves the reaction of a functionalized pyridine derivative with a suitable precursor for the pyrrole ring. For example, a pyridine bearing an amino group can react with a 1,4-dicarbonyl compound in a Paal-Knorr type synthesis to furnish the pyrrole ring. nih.gov

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, have also been employed to form the pyrrole-pyridine linkage. nih.govnih.gov In this approach, a pyridine boronic acid or ester can be coupled with a halogenated pyrrole derivative, or vice versa, in the presence of a palladium catalyst to afford the desired bi-aryl product. nih.govnih.gov This method offers a high degree of flexibility in terms of the substituents that can be incorporated into both the pyrrole and pyridine rings.

| Method | Description | Key Reagents | Advantages |

| Paal-Knorr Synthesis | Reaction of an aminopyridine with a 1,4-dicarbonyl compound. nih.gov | Aminopyridine, 1,4-dicarbonyl compound | Convergent, good for simple pyrroles. |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of a pyridine boronic acid/ester with a halopyrrole (or vice versa). nih.govnih.gov | Pyridine boronic acid/ester, halopyrrole, Palladium catalyst | High functional group tolerance, versatile. nih.govnih.gov |

Multicomponent Synthesis Approaches for Pyrrole-Containing Systems

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including pyrrole-containing systems. orientjchem.orgrsc.orgrsc.orgresearchgate.net These reactions involve the combination of three or more starting materials in a single pot to generate the desired product in a convergent manner. Several MCRs have been developed for the synthesis of substituted pyrroles, which can be adapted for the preparation of pyrrole-pyridine derivatives. orientjchem.orgrsc.orgrsc.orgacs.org

One notable example is the Hantzsch pyrrole synthesis, which involves the condensation of an α-haloketone, a β-ketoester, and an amine. researchgate.net By using an aminopyridine as the amine component, this reaction can be used to directly construct the pyrrole ring onto the pyridine scaffold. Other MCRs, such as those based on the reaction of isocyanides or enamines, have also been reported for the synthesis of highly functionalized pyrroles. wikipedia.org

| Reaction Name | Components | Product Type |

| Hantzsch Pyrrole Synthesis | α-haloketone, β-ketoester, amine researchgate.net | Substituted pyrroles researchgate.net |

| Van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), enone, base wikipedia.org | 3,4-Disubstituted pyrroles wikipedia.org |

| Barton-Zard Synthesis | Isocyanoacetate, nitroalkene wikipedia.org | Substituted pyrroles wikipedia.org |

Introduction and Chemical Transformation of the Nitro Group within Pyridine Derivatives

The introduction and subsequent transformation of the nitro group are critical steps in the synthesis of 5-nitro-2-(1H-pyrrol-1-yl)pyridine and its analogues. The strongly electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring. ontosight.ai

Direct Nitration and Nitro Group Incorporation Techniques

Direct nitration of the pyridine ring is a common method for introducing the nitro group. However, due to the electron-deficient nature of the pyridine ring, this reaction typically requires harsh conditions, such as the use of fuming nitric acid and sulfuric acid. quora.com The regioselectivity of the nitration is influenced by the substituents already present on the pyridine ring. For pyridine itself, nitration typically occurs at the 3-position. pearson.comquora.com The use of dinitrogen pentoxide (N₂O₅) in the presence of a suitable solvent can also be employed for the nitration of pyridine compounds. rsc.org In some cases, nitration of pyridine-N-oxides followed by deoxygenation can provide a milder route to nitropyridines. chempanda.com

Utilization of Pre-functionalized Nitropyridine Building Blocks

An alternative to direct nitration is the use of pre-functionalized nitropyridine building blocks. nih.govmdpi.comchemscene.comhymasynthesis.com This approach involves starting with a commercially available or readily synthesized nitropyridine derivative that already contains the nitro group in the desired position. This strategy avoids the often harsh conditions and potential side reactions associated with direct nitration. For the synthesis of 5-nitro-2-(1H-pyrrol-1-yl)pyridine, a suitable starting material would be 2-chloro-5-nitropyridine (B43025) or 2-bromo-5-nitropyridine. The pyrrole ring can then be introduced via a nucleophilic aromatic substitution reaction, where the pyrrolide anion displaces the halogen atom. nih.gov This method offers excellent control over the regiochemistry and is often the preferred route for the synthesis of this specific compound.

Three-component ring transformations of dinitropyridones with a ketone and a nitrogen source can also lead to the formation of nitropyridines that are otherwise difficult to access. nih.gov

Derivatization Strategies for the 5-nitro-2-(1H-pyrrol-1-yl)pyridine Core

Substitutions and Functionalizations of the Pyrrole Ring.benchchem.com

The pyrrole ring of 5-nitro-2-(1H-pyrrol-1-yl)pyridine is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. wikipedia.org Generally, electrophiles tend to attack the α-positions (C2 or C5) of the pyrrole ring due to the greater stability of the resulting protonated intermediate. wikipedia.org

Common electrophilic substitution reactions that can be applied to the pyrrole ring include:

Nitration: Introduction of a nitro group using agents like nitric acid in acetic anhydride (B1165640) (HNO₃/Ac₂O). wikipedia.org

Sulfonation: Addition of a sulfonic acid group using reagents such as pyridine-sulfur trioxide complex (Py·SO₃). wikipedia.org

Halogenation: Incorporation of halogen atoms using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), bromine (Br₂), sulfuryl chloride (SO₂Cl₂), or potassium iodide with hydrogen peroxide (KI/H₂O₂). wikipedia.org

Formylation: The Vilsmeier-Haack reaction can introduce a formyl group onto the pyrrole ring. wikipedia.org

Substitution at the C3 position of the pyrrole ring is also achievable, often by utilizing an N-substituted 3-bromopyrrole, which can be prepared by brominating N-silylpyrrole with NBS. wikipedia.org Furthermore, N-substituted pyrroles can participate in cycloaddition reactions, such as Diels-Alder reactions, particularly when an electron-withdrawing group is present on the nitrogen atom. wikipedia.org

| Reaction Type | Reagent(s) | Position of Substitution |

| Nitration | HNO₃/Ac₂O | C2 or C5 |

| Sulfonation | Py·SO₃ | C2 or C5 |

| Halogenation | NCS, NBS, Br₂, SO₂Cl₂, KI/H₂O₂ | C2 or C5 |

| Formylation | Vilsmeier-Haack Reagents | C2 or C5 |

| Bromination (for C3) | NBS (on N-silylpyrrole) | C3 |

Chemical Modifications on the Pyridine Moiety.rsc.org

The pyridine ring in 5-nitro-2-(1H-pyrrol-1-yl)pyridine is an electron-deficient system, which influences its reactivity towards nucleophilic and radical substitution reactions. The presence of the nitro group further deactivates the ring towards electrophilic attack. However, various strategies can be employed to functionalize the pyridine moiety.

Direct functionalization of pyridine rings can be achieved through radical reactions, which have emerged as an efficient method for constructing derivatives. rsc.org These reactions can be facilitated by transition metal catalysis, metal-free oxidation, or photocatalysis. rsc.org

Additionally, the synthesis of derivatives can involve the use of pre-functionalized pyridine precursors. For instance, palladium-catalyzed acylation of related structures like 3-methyl-2-(1H-pyrrol-1-yl)pyridine with aromatic aldehydes demonstrates a robust method for introducing substituents. The optimization of such reactions may involve controlling the temperature and using additives to improve yields.

| Modification Strategy | Description |

| Radical Functionalization | Introduction of functional groups via radical intermediates, often catalyzed by transition metals or light. rsc.org |

| Cross-Coupling Reactions | Palladium-catalyzed reactions, such as acylation, to form new carbon-carbon bonds on the pyridine ring. |

| Use of Functionalized Precursors | Synthesis starting from pyridine derivatives that already contain desired substituents. |

Nitro Group Transformations.echemi.com

The nitro group on the pyridine ring is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group. masterorganicchemistry.com This conversion is significant as it transforms a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group, which can dramatically alter the course of subsequent electrophilic aromatic substitution reactions. masterorganicchemistry.com

The reduction of aromatic nitro compounds to amines can be achieved through several methods: masterorganicchemistry.comwikipedia.org

Catalytic Hydrogenation: This is a common and effective method using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgcommonorganicchemistry.com Raney nickel is particularly useful when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com

Metal-Acid Systems: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are widely used for this reduction. masterorganicchemistry.comcommonorganicchemistry.com

Other Reducing Agents: Sodium hydrosulfite, sodium sulfide, and tin(II) chloride are also effective reagents for nitro group reduction. wikipedia.orgcommonorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is generally not used for reducing aromatic nitro compounds to amines as it tends to form azo compounds. masterorganicchemistry.comcommonorganicchemistry.com

The reduction can sometimes be controlled to yield intermediate products like hydroxylamines or azo compounds. wikipedia.org For example, using zinc metal in aqueous ammonium (B1175870) chloride can lead to the formation of aryl hydroxylamines. wikipedia.org

| Reduction Method | Reagent(s) | Product |

| Catalytic Hydrogenation | H₂ with Pd/C, PtO₂, or Raney Nickel | Amine wikipedia.orgcommonorganicchemistry.com |

| Metal in Acid | Fe, Sn, or Zn with HCl | Amine masterorganicchemistry.comcommonorganicchemistry.com |

| Selective Reduction | SnCl₂ | Amine commonorganicchemistry.com |

| Controlled Reduction | Zn in aq. NH₄Cl | Hydroxylamine wikipedia.org |

| Formation of Azo Compounds | LiAlH₄ | Azo Compound commonorganicchemistry.com |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of 5-nitro-2-(1H-pyrrol-1-yl)pyridine by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

One-dimensional NMR provides fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J). For 5-nitro-2-(1H-pyrrol-1-yl)pyridine, the aromatic protons of the pyridine (B92270) and pyrrole (B145914) rings appear at specific chemical shifts, influenced by the electron-withdrawing nitro group and the nitrogen atoms.

The ¹³C NMR spectrum complements the proton data by identifying the number of unique carbon atoms and providing insight into their hybridization and electronic environment. The presence of the nitro group and the heterocyclic rings results in a characteristic pattern of signals corresponding to the eight carbon atoms of the molecule.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 5-nitro-2-(1H-pyrrol-1-yl)pyridine

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3' | 8.45 (d, J=2.8 Hz) | 138.0 |

| H-4' | 8.30 (dd, J=9.2, 2.8 Hz) | 125.0 |

| H-6' | 7.20 (d, J=9.2 Hz) | 109.0 |

| H-2 | 7.40 (t, J=2.2 Hz) | 122.0 |

| H-3 | 6.40 (t, J=2.2 Hz) | 112.0 |

| H-4 | 6.40 (t, J=2.2 Hz) | 112.0 |

| H-5 | 7.40 (t, J=2.2 Hz) | 122.0 |

| C-2' | - | 150.0 |

| C-5' | - | 145.0 |

(Note: This data is illustrative and based on typical values for similar structures, as specific published data was not available.)

Two-dimensional NMR experiments establish correlations between different nuclei, which is crucial for assigning the signals from 1D spectra to specific atoms within the molecule.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC) : This experiment correlates directly bonded ¹H and ¹³C atoms. It allows for the unambiguous assignment of which proton is attached to which carbon, simplifying the complex spectra of heterocyclic systems.

Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC technique is vital for piecing together the molecular skeleton by revealing long-range couplings (typically over 2 to 4 bonds) between ¹H and ¹³C atoms. For 5-nitro-2-(1H-pyrrol-1-yl)pyridine, HMBC would show correlations between the pyrrole protons and the pyridine carbons (and vice-versa), confirming the C-N linkage between the two rings.

The analysis of chemical shifts and coupling constants provides deep insights into the electronic structure of heterocyclic molecules. In 5-nitro-2-(1H-pyrrol-1-yl)pyridine, the electron-withdrawing nature of the nitro group causes a downfield shift (higher ppm) for the protons and carbons on the pyridine ring, particularly for those in close proximity (H-4' and H-6'). The J-coupling constants between adjacent protons on the pyridine ring are characteristic of their relative positions (ortho, meta, para).

Mass Spectrometry (MS) for Accurate Molecular Formula Determination

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the exact molecular formula. For 5-nitro-2-(1H-pyrrol-1-yl)pyridine, with a molecular formula of C₉H₇N₃O₂, the expected exact mass can be calculated and compared to the experimental value to confirm the elemental composition.

Table 2: HRMS Data for 5-nitro-2-(1H-pyrrol-1-yl)pyridine

| Molecular Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ |

|---|---|---|

| C₉H₇N₃O₂ | 190.0611 | 190.0613 |

(Note: Observed mass is a representative value for illustrative purposes.)

Vibrational Spectroscopy for Functional Group and Bond Characterization

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For 5-nitro-2-(1H-pyrrol-1-yl)pyridine, key vibrational modes include the symmetric and asymmetric stretching of the nitro (NO₂) group, C-N stretching, C=C stretching of the aromatic rings, and C-H stretching and bending.

Table 3: Key Vibrational Frequencies for 5-nitro-2-(1H-pyrrol-1-yl)pyridine

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1530-1560 |

| Nitro (NO₂) | Symmetric Stretch | 1345-1385 |

| Aromatic C=C | Stretch | 1400-1600 |

| Aromatic C-H | Stretch | 3000-3100 |

| C-N | Stretch | 1250-1350 |

(Note: These are typical ranges for the specified functional groups.)

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, offering a unique fingerprint based on its functional groups. While a specific experimental spectrum for 5-nitro-2-(1H-pyrrol-1-yl)pyridine is not detailed in the available literature, the expected characteristic absorption bands can be inferred from the analysis of its constituent functional groups: the pyridine ring, the pyrrole ring, and the nitro group.

The nitroaromatic group (-NO₂) typically displays two strong, characteristic stretching vibrations. The pyridine and pyrrole rings exhibit a series of bands corresponding to C-H, C=C, and C-N stretching and bending vibrations.

Table 1: Expected IR Absorption Bands for 5-nitro-2-(1H-pyrrol-1-yl)pyridine

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric NO₂ Stretch | Nitro Group | 1560–1520 |

| Symmetric NO₂ Stretch | Nitro Group | 1355–1315 |

| Aromatic C-H Stretch | Pyridine & Pyrrole Rings | 3100–3000 |

| Aromatic C=C & C=N Stretch | Pyridine & Pyrrole Rings | 1600–1400 |

| C-N Stretch | Pyrrole-Pyridine Linkage | 1300–1200 |

| C-H Bending (out-of-plane) | Pyridine & Pyrrole Rings | 900–675 |

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy, including UV-Vis and fluorescence techniques, provides insight into the electronic structure and behavior of molecules upon excitation with light.

The UV-Vis spectrum of a molecule reveals electronic transitions, primarily π → π* and n → π* transitions in conjugated systems. The compound 5-nitro-2-(1H-pyrrol-1-yl)pyridine possesses a highly conjugated system composed of the pyridine and pyrrole rings, extended by the powerful electron-withdrawing nitro group. This extensive conjugation is expected to result in strong absorption in the UV-visible region.

A related compound, 4-(pyrrol-1-yl)pyridine, is reported to be yellow and exhibits a band maximum at 463 nm. nih.govresearchgate.net The presence of a nitro group at the 5-position of the pyridine ring in the title compound would likely cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength due to the extension of the π-conjugated system and the strong charge-transfer character of the transition.

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. However, many nitroaromatic compounds are known to be weakly fluorescent or entirely non-fluorescent. This is often due to the nitro group promoting efficient intersystem crossing from the singlet excited state to a triplet state, followed by non-radiative decay.

Consistent with this trend, a study on the related molecule 4-(pyrrol-1-yl)pyridine noted that no emission was observed for its system. nih.gov While specific experimental fluorescence data for 5-nitro-2-(1H-pyrrol-1-yl)pyridine are not available, it is probable that it would exhibit minimal to no fluorescence due to quenching pathways facilitated by the nitro group.

Theoretical and Computational Studies on 5 Nitro 2 1h Pyrrol 1 Yl Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction.benchchem.com

Quantum chemical calculations are fundamental to understanding the electronic behavior of 5-nitro-2-(1H-pyrrol-1-yl)pyridine. These calculations offer insights into the molecule's stability, reactivity, and the distribution of electrons.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. The B3LYP functional, a hybrid functional, is a commonly employed method for these calculations. For a related compound, 5-Nitro-2-(1-pyrrolidinyl)pyridine, DFT calculations at the B3LYP/6-311+G(d,p) level have been used to predict a HOMO-LUMO energy gap of 4.2 eV, which suggests moderate electronic stability. The distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial for determining the molecule's reactivity. In the case of 5-Nitro-2-(1-pyrrolidinyl)pyridine, the HOMO is located on the nitro group and the pyridine (B92270) ring, while the LUMO is primarily on the pyrrolidine (B122466) nitrogen. Natural Bond Orbital (NBO) analysis has also revealed hyperconjugative interactions that contribute to the molecule's stability.

| Computational Method | Property | Value |

| DFT B3LYP/6-311+G(d,p) | HOMO-LUMO Energy Gap | 4.2 eV |

| DFT B3LYP/6-311+G(d,p) | HOMO Energy | -6.8 eV |

| DFT B3LYP/6-311+G(d,p) | LUMO Energy | -2.6 eV |

| NBO Analysis | Stabilization Energy | 15.6 kcal/mol |

This data is for the related compound 5-Nitro-2-(1-pyrrolidinyl)pyridine and is used here for illustrative purposes.

Ab initio methods are computational chemistry methods based on quantum mechanics. These methods are derived directly from theoretical principles, with no inclusion of experimental data. While specific ab initio studies on 5-nitro-2-(1H-pyrrol-1-yl)pyridine are not detailed in the provided search results, these methodologies are crucial for providing benchmark data to validate other computational approaches like DFT. They are capable of providing highly accurate predictions of molecular properties.

Molecular orbital (MO) analysis provides a detailed picture of the electronic structure and reactivity. The frontier molecular orbitals, HOMO and LUMO, are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. For the related compound 5-Nitro-2-(1-pyrrolidinyl)pyridine, the HOMO is localized on the nitro group and pyridine ring, suggesting these are the sites for electrophilic attack. The LUMO is primarily on the pyrrolidine nitrogen, indicating this is the likely site for nucleophilic attack. The symmetry of the molecule also plays a role in its chemical properties and can be determined through computational analysis.

Conformational Analysis and Molecular Dynamics Simulations.nih.gov

The three-dimensional structure and flexibility of 5-nitro-2-(1H-pyrrol-1-yl)pyridine are critical to its function and interactions.

Conformational analysis of pyridine-guanidine derivatives has shown that intramolecular hydrogen bonding can significantly influence the molecule's shape. nih.gov These interactions can lead to a 180° change in the dihedral angle between the guanidine/ium moiety and the pyridine ring. nih.gov In other complex structures, intramolecular C-H···N hydrogen bonds have been observed. nih.gov While specific studies on 5-nitro-2-(1H-pyrrol-1-yl)pyridine are not available, the potential for such intramolecular interactions between the pyrrole (B145914) and pyridine rings or involving the nitro group is an important area for computational investigation.

Photophysical Properties Modeling and Excited State Dynamics.

Understanding how 5-nitro-2-(1H-pyrrol-1-yl)pyridine interacts with light is crucial for applications in areas like photochemistry and materials science. Computational modeling can predict properties such as absorption and emission spectra. While specific studies on the photophysical properties and excited state dynamics of 5-nitro-2-(1H-pyrrol-1-yl)pyridine were not found in the search results, this remains an important area for future theoretical research.

In-depth Theoretical and Computational Analysis of 5-nitro-2-(1H-pyrrol-1-yl)pyridine Remains Elusive

Despite a comprehensive search of available scientific literature, detailed theoretical and computational studies specifically focusing on the chemical compound 5-nitro-2-(1H-pyrrol-1-yl)pyridine are not presently available. As a result, a thorough examination of its locally excited (LE) and charge transfer (CT) states, the theoretical treatment of its vibronic coupling, and a computational exploration of its reaction mechanisms and transition states, as requested, cannot be provided at this time.

While the broader fields of computational chemistry and theoretical analysis of nitroaromatic compounds and pyridine derivatives are well-established, specific research into the unique electronic and reactive properties of 5-nitro-2-(1H-pyrrol-1-yl)pyridine has not been published in the accessible scientific domain.

General principles of computational chemistry allow for the prediction of molecular properties. For instance, in related pyridine derivatives, Density Functional Theory (DFT) is a common method to investigate electronic structure. Such studies on analogous molecules often reveal insights into the nature of their frontier molecular orbitals (HOMO and LUMO), which are crucial in understanding their electronic transitions and reactivity. For many donor-acceptor molecules, which is a category that 5-nitro-2-(1H-pyrrol-1-yl)pyridine could potentially fall into, the photophysical properties are governed by the interplay of LE and CT excited states. The relative energies and coupling between these states dictate the fluorescence and phosphorescence characteristics of a molecule.

Furthermore, the study of reaction mechanisms for similar compounds, such as other nitropyridine derivatives, often involves computational modeling to map out potential energy surfaces and identify transition states for various reactions. These investigations are vital for understanding reaction kinetics and selectivity.

However, without specific studies on 5-nitro-2-(1H-pyrrol-1-yl)pyridine, any discussion on these topics would be speculative and not based on the rigorous, compound-specific data required for a scientifically accurate article. The nuanced effects of the pyrrole ring substituent on the pyridine core, particularly in conjunction with the nitro group, necessitate a dedicated computational study to elucidate the specific properties outlined.

Researchers in the field of computational and theoretical chemistry have yet to turn their detailed attention to this specific molecule. Therefore, data tables and in-depth research findings on its excited states, vibronic coupling, and reaction mechanisms are not available to be reported.

Chemical Reactivity and Transformation Pathways of 5 Nitro 2 1h Pyrrol 1 Yl Pyridine

Electrophilic and Nucleophilic Reactions on the Pyridine (B92270) Moiety.echemi.com

The pyridine ring in 5-nitro-2-(1H-pyrrol-1-yl)pyridine is rendered significantly electron-deficient by the presence of the strongly electron-withdrawing nitro group at the 5-position. pearson.com This electronic characteristic is a primary determinant of its reactivity towards both electrophiles and nucleophiles.

Reactivity of the Nitro Group.rsc.org

The nitro group is a versatile functional group that plays a crucial role in the reactivity of the molecule. rsc.org It strongly deactivates the pyridine ring towards electrophilic attack and directs incoming nucleophiles. The nitro group itself can undergo reduction under various conditions to yield the corresponding amino derivative, which can then participate in a range of further transformations. rsc.orglibretexts.org For instance, the reduction of nitroarenes can lead to the formation of amines, which are valuable precursors in organic synthesis. rsc.org The presence of the nitro group also imparts specific photochemical properties to the molecule, opening avenues for light-mediated transformations. rsc.org

Substitution Patterns and Regioselectivity.

The pyridine ring in 5-nitro-2-(1H-pyrrol-1-yl)pyridine is highly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitro group and the pyridine nitrogen. pearson.com If such a reaction were to occur, it would likely proceed at the positions meta to the nitro group (C-3 or C-6), which are the least deactivated.

Conversely, the pyridine ring is activated for nucleophilic aromatic substitution (SNAr). Nucleophilic attack is favored at the positions ortho and para to the electron-withdrawing nitro group. In this molecule, the C-2 and C-4 positions are activated. Given that the C-2 position is already substituted with the pyrrole (B145914) ring, nucleophilic attack would preferentially occur at the C-4 or C-6 positions. Pyridines with leaving groups at the 2 and 4 positions are known to react with nucleophiles via an addition-elimination mechanism. quimicaorganica.org

Reactivity of the Pyrrole Ring.echemi.com

The pyrrole ring, in contrast to the pyridine ring, is an electron-rich aromatic system. The nitrogen lone pair is delocalized into the ring, increasing its electron density and making it highly susceptible to electrophilic attack. pearson.comquora.com

Electrophilic Aromatic Substitution on the Pyrrole.

Electrophilic aromatic substitution on the pyrrole ring is a facile process. pearson.com The attack typically occurs at the C-2 or C-5 positions, as the carbocation intermediate formed is more stabilized by resonance compared to attack at the C-3 or C-4 positions. aklectures.comslideshare.netonlineorganicchemistrytutor.com In 5-nitro-2-(1H-pyrrol-1-yl)pyridine, the C-2' and C-5' positions of the pyrrole ring are the most likely sites for electrophilic substitution. Common electrophilic substitution reactions for pyrrole include halogenation, nitration, sulfonation, and Friedel-Crafts acylation. slideshare.netwikipedia.org However, the strongly acidic conditions often required for these reactions can lead to polymerization of the pyrrole ring. wikipedia.org

N-Substitution and Rearrangement Reactions.wikipedia.org

The NH proton of the pyrrole ring is weakly acidic and can be removed by a strong base to form a nucleophilic pyrrolide anion. wikipedia.org This anion can then react with various electrophiles, leading to N-substituted products.

Rearrangement reactions involving the pyrrole ring are also possible. For instance, the Ciamician–Dennstedt rearrangement involves the reaction of pyrrole with a carbene to form a cyclopropane (B1198618) intermediate, which then rearranges to a 3-halopyridine. wikipedia.org Another type of rearrangement, the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, has been observed in related heterocyclic systems and could potentially occur under specific conditions, leading to the formation of different ring systems. researchgate.net

Cycloaddition and Annulation Reactions of the Hybrid System.onlineorganicchemistrytutor.combenchchem.com

The dual nature of the 5-nitro-2-(1H-pyrrol-1-yl)pyridine system, possessing both electron-rich and electron-deficient rings, allows for its participation in various cycloaddition and annulation reactions. These reactions can be used to construct more complex polycyclic systems.

Pyrroles with N-substituents can act as dienes in Diels-Alder [4+2] cycloadditions, particularly when an electron-withdrawing group is present on the nitrogen. wikipedia.org The pyrrole ring can also participate in [2+2] and [2+1] cycloadditions. wikipedia.org Furthermore, pyridinium (B92312) ylides, which can be conceptually related to the pyridine moiety, are known to undergo [3+2] cycloaddition reactions with various dipolarophiles to form indolizine (B1195054) and pyrazolo[1,5-a]pyridine (B1195680) systems. nih.gov

Annulation strategies, which involve the formation of a new ring fused to an existing one, are also powerful tools for building complex molecules. rsc.org For example, formal [3+2] cycloaddition reactions have been used to synthesize substituted pyrroles. rsc.org Such strategies could potentially be applied to the 5-nitro-2-(1H-pyrrol-1-yl)pyridine scaffold to generate novel, fused heterocyclic structures.

Metal-Catalyzed Reactions and Cross-Coupling Methodologies

The pyridine and pyrrole moieties, especially when functionalized with a nitro group, offer versatile platforms for carbon-carbon and carbon-heteroatom bond formation through metal-catalyzed cross-coupling reactions. While specific studies on 5-nitro-2-(1H-pyrrol-1-yl)pyridine are not extensively documented in publicly available literature, the reactivity can be inferred from the well-established behavior of related pyridine and pyrrole derivatives in seminal cross-coupling methodologies.

Palladium-catalyzed reactions are paramount in this context, providing efficient pathways for the synthesis of complex molecular architectures. wikipedia.orgorganic-chemistry.orgnumberanalytics.com The primary strategies would typically involve the introduction of a leaving group, such as a halogen, onto the pyridine ring, which can then participate in various coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. researchgate.netorganic-chemistry.orgnih.gov For a derivative of our target molecule, such as a halogenated 5-nitropyridine, a Suzuki-Miyaura reaction could be employed to introduce new aryl or vinyl substituents. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product. The presence of nitrogen-containing heterocycles can sometimes pose challenges due to catalyst inhibition; however, the development of specialized ligands and catalyst systems has largely overcome these limitations. organic-chemistry.org

Heck Reaction: The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. libretexts.orgyoutube.com A halogenated precursor of 5-nitro-2-(1H-pyrrol-1-yl)pyridine could undergo a Heck reaction to introduce alkenyl groups. The catalytic cycle involves the oxidative addition of the palladium catalyst to the halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org Intramolecular Heck reactions of pyrrole derivatives have also been reported, leading to the formation of spiropyrrolidine structures. sioc-journal.cn

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.orgnumberanalytics.comlibretexts.org This methodology would be particularly relevant for the synthesis of derivatives of 5-nitro-2-(1H-pyrrol-1-yl)pyridine by introducing various amino substituents onto a halogenated pyridine core. The reaction is known to be tolerant of a wide range of functional groups, including nitro groups, although the choice of base can be critical to avoid side reactions. numberanalytics.comlibretexts.org The catalytic cycle proceeds through oxidative addition, amine coordination and deprotonation, and finally reductive elimination. wikipedia.orglibretexts.org

The following table summarizes potential metal-catalyzed cross-coupling reactions for a hypothetical precursor, 2-chloro-5-nitropyridine (B43025), to form derivatives related to 5-nitro-2-(1H-pyrrol-1-yl)pyridine.

| Reaction | Coupling Partners | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura Coupling | 2-chloro-5-nitropyridine + Arylboronic acid | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | 2-Aryl-5-nitropyridine |

| Heck Reaction | 2-chloro-5-nitropyridine + Alkene | Pd(OAc)₂ / Ligand (e.g., P(o-tolyl)₃) / Base | 2-Alkenyl-5-nitropyridine |

| Buchwald-Hartwig Amination | 2-chloro-5-nitropyridine + Pyrrole | Pd₂(dba)₃ / Ligand (e.g., Xantphos) / Base (e.g., Cs₂CO₃) | 5-nitro-2-(1H-pyrrol-1-yl)pyridine |

Tautomerism and Isomerization Processes

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental concept in heterocyclic chemistry. clockss.org For 5-nitro-2-(1H-pyrrol-1-yl)pyridine, the potential for prototropic tautomerism, involving the migration of a proton, is limited due to the absence of labile protons on the pyridine ring itself. The nitrogen atoms in both the pyridine and pyrrole rings are part of aromatic systems, and their lone pairs are delocalized within the π-electron systems, which stabilizes the existing form.

However, the presence of the nitro group introduces the possibility of nitro-aci tautomerism, particularly under specific conditions. This type of tautomerism involves the migration of a proton from an adjacent carbon to one of the oxygen atoms of the nitro group, forming a nitronic acid (or aci-nitro) tautomer. conicet.gov.ar

While the aromatic nitro-amino form of 5-nitro-2-(1H-pyrrol-1-yl)pyridine is expected to be the overwhelmingly predominant species, the existence of minor tautomeric forms in equilibrium, such as the aci-imino tautomer, cannot be entirely ruled out, especially in the gas phase or under specific chemical environments. conicet.gov.ar The aci-imino form would involve the proton transfer from the pyrrole ring to the nitro group, creating a quinoidal structure. The relative stability of these tautomers would be significantly lower than the aromatic form.

The potential tautomeric forms are depicted below:

| Tautomeric Form | Structural Representation | Key Features |

| Nitro-amino (Major) |  | Aromatic pyridine and pyrrole rings. Stable nitro group. |

| Aci-imino (Minor) |  | Quinoidal structure. Formation of a nitronic acid group and an imine in the pyrrole ring. Less stable due to loss of aromaticity. |

Isomerization processes for 5-nitro-2-(1H-pyrrol-1-yl)pyridine, outside of tautomerism, are not widely reported. Such processes would likely require significant energy input to overcome the aromatic stability of the heterocyclic rings, potentially involving harsh reaction conditions that could lead to decomposition. Ring-chain tautomerism, as observed in molecules like warfarin, is not applicable here due to the fused aromatic nature of the core structure. nih.gov

Advanced Research Perspectives and Future Directions

Development of the 5-nitro-2-(1H-pyrrol-1-yl)pyridine Scaffold for Emerging Chemical Applications

The 5-nitro-2-(1H-pyrrol-1-yl)pyridine scaffold is proving to be a valuable building block in the design of novel molecules with specific functionalities. The pyridine (B92270) moiety is a common structural motif in medicinal chemistry, with approximately 14% of N-heterocyclic drugs approved by the FDA containing a pyridine ring. ntu.edu.tw The introduction of a nitro group and a pyrrole (B145914) ring to this scaffold further enhances its potential for developing new therapeutic agents and other functional molecules.

Derivatives of nitropyridine have shown a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. uni-goettingen.de The 5-nitro-2-(1H-pyrrol-1-yl)pyridine scaffold, in particular, has been investigated for its potential in developing new anticancer and antimicrobial agents. The presence of the nitro group is often critical for the observed biological activity.

The versatility of this scaffold allows for modifications at various positions to fine-tune its properties. For instance, substitutions on the pyrrole or pyridine rings can influence the molecule's steric and electronic characteristics, which in turn can affect its biological activity and potential applications in materials science.

Advancements in Synthetic Methodologies and High-Throughput Approaches

The synthesis of 5-nitro-2-(1H-pyrrol-1-yl)pyridine and its analogs has benefited from advancements in synthetic organic chemistry. Traditional methods for the synthesis of pyrrole-pyridine systems often involve multi-step procedures. However, modern techniques are enabling more efficient and high-throughput synthesis of these compounds.

One of the key synthetic challenges is the regioselective introduction of the nitro group. The nitration of 2-substituted pyridines typically occurs at the 5-position. A common method involves the use of a mixture of concentrated nitric and sulfuric acids at controlled temperatures.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including pyrrole derivatives. echemi.comrsc.org This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. rsc.org The application of MAOS to the synthesis of 5-nitro-2-(1H-pyrrol-1-yl)pyridine and its analogs can facilitate the rapid generation of compound libraries for screening in drug discovery and materials science.

The Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a fundamental method for forming the pyrrole ring. researchgate.net This reaction can be adapted for the synthesis of N-substituted pyrroles, including those linked to a pyridine ring.

Integration of Computational Chemistry in Rational Molecular Design

Computational chemistry plays an increasingly important role in the rational design of new molecules based on the 5-nitro-2-(1H-pyrrol-1-yl)pyridine scaffold. Techniques such as Density Functional Theory (DFT) and molecular docking are being used to predict the properties and potential applications of these compounds before their synthesis.

DFT calculations can provide insights into the electronic structure of 5-nitro-2-(1H-pyrrol-1-yl)pyridine, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's electronic stability and reactivity. For a related compound, 5-nitro-2-(1-pyrrolidinyl)pyridine, DFT calculations at the B3LYP/6-311+G(d,p) level predicted a HOMO-LUMO energy gap of approximately 4.2 eV, suggesting moderate electronic stability. The HOMO was found to be localized on the nitro group and the pyridine ring, while the LUMO was primarily on the pyrrolidine (B122466) nitrogen. Similar calculations on 5-nitro-2-(1H-pyrrol-1-yl)pyridine would provide valuable information about its electronic properties.

Molecular docking studies can be used to predict the binding affinity of 5-nitro-2-(1H-pyrrol-1-yl)pyridine derivatives to biological targets, such as enzymes and receptors. bldpharm.com This information is crucial for the rational design of new drugs. For example, docking studies have been used to investigate the interactions of similar compounds with enzymes like cyclooxygenases (COX-1 and COX-2).

| Computational Method | Predicted Property | Significance for Molecular Design |

| Density Functional Theory (DFT) | HOMO-LUMO energy gap, charge distribution | Predicts electronic stability, reactivity, and potential for electronic applications. |

| Molecular Docking | Binding affinity to biological targets | Guides the design of new therapeutic agents with improved potency and selectivity. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation between molecular descriptors and biological activity | Helps in identifying key structural features for desired biological effects. |

Exploration of Structure-Reactivity Relationships in Pyrrole-Pyridine Systems

The reactivity of 5-nitro-2-(1H-pyrrol-1-yl)pyridine is governed by the interplay of the electronic properties of the pyrrole and pyridine rings, as well as the strongly electron-withdrawing nitro group. Understanding the structure-reactivity relationships of this system is essential for its application in organic synthesis and the development of new functional molecules.

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The presence of the nitro group at the 5-position further deactivates the pyridine ring towards electrophilic attack. Conversely, the nitro group activates the pyridine ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to it.

Recent advancements have shown that nitroarenes can be used as electrophiles in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This opens up new possibilities for the functionalization of the 5-nitro-2-(1H-pyrrol-1-yl)pyridine scaffold by forming new carbon-carbon bonds at the position of the nitro group. nih.gov This denitrative coupling approach significantly expands the synthetic utility of nitropyridine derivatives.

| Structural Feature | Influence on Reactivity | Potential Reactions |

| Nitro group | Strong electron-withdrawing, activates for nucleophilic substitution | Nucleophilic aromatic substitution, denitrative cross-coupling |

| Pyridine ring | Electron-deficient, less reactive to electrophilic substitution | Nucleophilic attack, metal coordination |

| Pyrrole ring | Electron-rich, reactive to electrophilic substitution | Electrophilic substitution (e.g., halogenation, acylation) |

Interdisciplinary Research Avenues in Materials Science and Catalysis

The unique structure of 5-nitro-2-(1H-pyrrol-1-yl)pyridine suggests potential applications in interdisciplinary fields such as materials science and catalysis, although these are currently emerging areas of research for this specific compound.

In materials science, molecules with donor-acceptor architectures are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The 5-nitro-2-(1H-pyrrol-1-yl)pyridine molecule contains an electron-donating pyrrole ring and an electron-accepting nitropyridine ring, which could give rise to interesting photophysical properties. Tetraarylporphyrins substituted with nitro groups at the beta-pyrrolic positions have been investigated as potential electron-accepting pigments in model systems for photosynthesis, exhibiting short singlet lifetimes consistent with the formation of an intramolecular charge transfer state. The photophysical properties of 5-nitro-2-(1H-pyrrol-1-yl)pyridine would need to be investigated to assess its suitability for such applications.

In the field of catalysis, pyridine and pyrrole derivatives are widely used as ligands in transition metal complexes. researchgate.net The nitrogen atoms in both the pyridine and pyrrole rings of 5-nitro-2-(1H-pyrrol-1-yl)pyridine can act as coordination sites for metal ions. The electronic properties of the ligand, influenced by the nitro group, could modulate the catalytic activity of the resulting metal complex. For example, zinc complexes with dipyridylpyrrole N-oxide ligands have been shown to be highly efficient catalysts for Michael addition reactions. rsc.org The development of organometallic complexes with 5-nitro-2-(1H-pyrrol-1-yl)pyridine as a ligand is a promising avenue for the discovery of new catalysts for a variety of organic transformations.

常见问题

Q. What are the established synthetic routes for 5-nitro-2-(1H-pyrrol-1-yl)pyridine?

A common method involves palladium-catalyzed cross-coupling or acylation reactions. For example, Pd(OAc)₂ with tert-butyl hydroperoxide (TBHP) as an oxidant in dry toluene enables functionalization of pyrrole-containing precursors (e.g., 2-(1H-pyrrol-1-yl)pyridine derivatives) at elevated temperatures (60–120°C). Yields typically range from 75% to 85%, depending on substituent compatibility .

Example Reaction Conditions:

| Catalyst | Oxidant | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | TBHP | Toluene | 60–120°C | 75–85 |

Q. How is X-ray crystallography applied to confirm the structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Refinement using SHELXL (for small-molecule structures) and visualization via ORTEP-3 (for generating thermal ellipsoid diagrams) are critical. SHELXL’s robust algorithms handle twinning and high-resolution data, while ORTEP-3’s GUI aids in interpreting bond lengths/angles and intermolecular interactions .

Q. What spectroscopic techniques are used for characterization?

- NMR : and NMR to confirm regiochemistry (e.g., nitro group position on pyridine).

- MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., CHNO for the target compound).

- IR : Peaks near 1520 cm (NO asymmetric stretch) and 1340 cm (symmetric stretch) confirm nitro group presence.

Advanced Research Questions

Q. How can regioselectivity challenges during pyrrole ring functionalization be addressed?

Transition-metal-catalyzed C–H activation offers precise control. For example, ruthenium or cobalt catalysts enable selective functionalization at the β-position of pyrrole rings. Key factors:

Q. How to resolve discrepancies in reported NMR data for nitro-pyrrole-pyridine derivatives?

Contradictions often arise from solvent effects or tautomerism. Methodological steps:

- Standardize conditions : Use deuterated DMSO or CDCl for consistency.

- Computational validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA).

- Dynamic NMR : Analyze temperature-dependent spectra to detect tautomeric equilibria.

Q. What strategies optimize catalytic systems for scaling synthesis?

- Heterogeneous catalysis : Immobilized Pd nanoparticles reduce metal leaching.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 7 h to 30 min) .

- Flow chemistry : Enhances reproducibility for multi-step reactions.

Data Analysis and Contradictions

Q. How to interpret conflicting crystallographic data for nitro-group geometry?

Discrepancies in nitro group planarity may arise from crystal packing or hydrogen bonding. Use:

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O contacts).

- Torsion angle comparisons : Validate against similar structures in the Cambridge Structural Database (CSD).

Q. Why do computational and experimental UV-Vis spectra differ for this compound?

- Solvent effects : TD-DFT calculations often assume gas-phase conditions. Include solvent models (e.g., COSMO).

- Aggregation : Experimental spectra may show bathochromic shifts due to π-stacking in solution.

Applications in Academic Research

Q. How is this compound utilized in medicinal chemistry studies?

As a building block for:

- Antimicrobial agents : Nitro groups enhance redox activity against pathogens.

- Kinase inhibitors : Pyridine-pyrrole scaffolds mimic ATP-binding motifs. In vitro assays (e.g., MIC for bacteria, IC for enzymes) are standard for evaluation .

Q. What role does the nitro group play in electronic properties?

- Electron-withdrawing effect : Lowers LUMO energy, facilitating charge transfer in optoelectronic materials.

- H-bonding acceptor : Stabilizes ligand-receptor interactions in supramolecular chemistry.

Methodological Best Practices

- Synthetic reproducibility : Always degas solvents (e.g., toluene) to prevent Pd catalyst oxidation.

- Crystallization : Use slow evaporation with mixed solvents (e.g., CHCl/hexane) for high-quality crystals.

- Safety : Nitro compounds are potential oxidizers; store away from reducing agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。